Trilinolein

Übersicht

Beschreibung

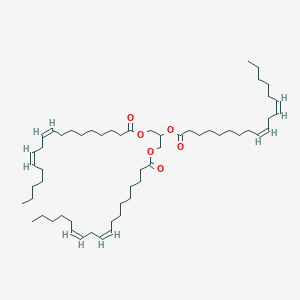

Trilinolein (glyceryl trilinoleate) is a triacylglycerol (TAG) composed of three linoleic acid (C18:2 n-6) esterified to a glycerol backbone. Its chemical formula is C57H98O6, with a molecular weight of 879.4 g/mol . It is naturally isolated from medicinal plants such as Panax notoginseng (Sanchi) and Cyphostemma adenocaule, where it contributes to antioxidant, antiplatelet, and cardiovascular protective properties . Key pharmacological effects include:

- Antioxidant activity: Dose-dependent reduction of oxygen-derived free radicals (maximal reduction: -48.0%) and DPPH scavenging (IC50: 46.08 µg/mL) .

- Cardioprotection: Anti-ischemic, antiarrhythmic, and inhibition of platelet aggregation via cyclic GMP modulation .

- Anticancer activity: Induction of apoptosis in non-small cell lung carcinoma via Bcl-2 and caspase-3 pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Trilinolein can be synthesized through enzymatic esterification. In this method, linoleic acid is esterified with glycerol using a lipase enzyme such as Novozym 435. The optimal conditions for this reaction include a temperature of 100°C, a residual pressure of 0.9 kPa, an enzyme dosage of 6%, and a molar ratio of glycerol to linoleic acid of 1:3. The reaction typically takes about 8 hours .

Industrial Production Methods: For industrial production, this compound is often purified using column chromatography after the enzymatic esterification process. This method ensures high purity, with this compound purity reaching up to 95.43% .

Analyse Chemischer Reaktionen

Reaktionstypen: Trilinolein unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Isomerisierung und Hydrolyse.

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann bei hohen Temperaturen oxidiert werden, was zur Bildung flüchtiger Zersetzungsprodukte führt.

Isomerisierung: Erhitzen von this compound kann zu einer Isomerisierung seiner Doppelbindungen führen, wodurch Mono-trans-Isomere entstehen.

Hydrolyse: this compound kann durch Lipasen hydrolysiert werden, um freie Fettsäuren und Glycerin zu erzeugen.

Hauptprodukte: Zu den Hauptprodukten, die bei diesen Reaktionen entstehen, gehören verschiedene Isomere der Linolsäure, freie Fettsäuren und Glycerin .

Wissenschaftliche Forschungsanwendungen

Trilinolein hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von Triacylglycerolen unter verschiedenen Bedingungen zu untersuchen.

5. Wirkmechanismus

This compound entfaltet seine Wirkungen durch verschiedene Mechanismen:

Antioxidative Aktivität: Es reduziert oxidativen Stress, indem es die Produktion von reaktiven Sauerstoffspezies hemmt und die Aktivität antioxidativer Enzyme wie Superoxiddismutase verstärkt.

Hemmung der neuronalen Apoptose: this compound hemmt die neuronale Apoptose, indem es den Ras/MEK/ERK-Signalweg moduliert und die Expression von Matrixmetalloproteinase-2 reduziert.

Hemmung des Kalziumeinstroms: Es reduziert den Kalziumeinstrom in Kardiomyozyten, was zum Schutz vor Myokardschäden beiträgt.

Wirkmechanismus

Trilinolein exerts its effects through several mechanisms:

Antioxidant Activity: It reduces oxidative stress by inhibiting the production of reactive oxygen species and enhancing the activity of antioxidant enzymes such as superoxide dismutase.

Inhibition of Neuronal Apoptosis: this compound inhibits neuronal apoptosis by modulating the Ras/MEK/ERK signaling pathway and reducing the expression of matrix metalloproteinase-2.

Inhibition of Calcium Influx: It reduces calcium influx in cardiomyocytes, which helps protect against myocardial injury.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison

Pharmacological Differences

- Antioxidant Capacity: this compound’s DPPH scavenging (IC50: 46.08 µg/mL) is weaker than Cyphostemma adenocaule methanol extract (IC50: 10.87 µg/mL) but superior to triolein, which lacks significant antioxidant reports .

- Cardiovascular Effects: this compound uniquely enhances erythrocyte deformability and reduces thrombogenicity, unlike triolein or tricaprylin .

Biologische Aktivität

Trilinolein, a natural triacylglycerol predominantly found in various plant oils, particularly linseed and safflower oil, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties and mechanisms of action of this compound, supported by recent research findings, case studies, and data tables.

Overview of this compound

This compound (C57H104O6) is composed of three linoleic acid molecules esterified to glycerol. It is notable for its potential health benefits, including antioxidant properties, anti-inflammatory effects, and neuroprotective capabilities.

1. Antioxidant Properties

This compound exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress-related damage. A study demonstrated that this compound effectively scavenged oxygen-derived free radicals (OFR), achieving a maximal mean reduction of OFR by 48% at specific concentrations, outperforming other fatty acids and antioxidants like Trolox .

2. Neuroprotection

Recent research has highlighted this compound's protective effects against cerebral ischemia. In animal models, this compound reduced brain injury by inhibiting neuronal apoptosis and modulating signaling pathways associated with vascular smooth muscle cells (VSMCs). Specifically, it attenuated migration and matrix metalloproteinase-2 (MMP-2) expression through the RAS/MEK/ERK signaling pathway .

3. Anti-inflammatory Effects

This compound has been shown to alleviate symptoms of atopic dermatitis (AD) by targeting mitochondrial dysfunction and oxidative stress. It enhances skin barrier function via the aryl hydrocarbon receptor (AhR) and nuclear factor erythroid 2-related factor 2 (Nrf2) pathways . In a comparative study involving chronic AD patients, this compound improved skin lesions and reduced reactive oxygen species (ROS) levels in keratinocytes .

Case Studies

Case Study 1: Atopic Dermatitis

A clinical study investigated the effects of topical this compound on patients with AD. The results indicated that this compound significantly improved skin hydration and barrier function while reducing inflammation markers such as NOX2 expression and ROS levels. The therapeutic effects were comparable to established treatments like crisaborole .

Case Study 2: Cerebral Ischemia

In a rat model of cerebral ischemia, this compound administration resulted in reduced infarct size and improved neurological outcomes. The compound inhibited apoptosis in neurons and reduced the expression of pro-inflammatory cytokines, showcasing its potential for treating ischemic conditions .

This compound's biological activities can be attributed to several mechanisms:

- Antioxidant Mechanism : By scavenging OFR, this compound protects cellular components from oxidative damage.

- Anti-inflammatory Pathways : Activation of the AhR-Nrf2 pathway leads to enhanced expression of protective genes that combat inflammation.

- Neuroprotective Signaling : Modulation of the RAS/MEK/ERK pathway in VSMCs contributes to its protective effects against ischemic injury.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying trilinolein in plant extracts?

this compound is typically identified using nuclear magnetic resonance (NMR) spectroscopy, including 1H-NMR, 13C-NMR, and 2D techniques like H-H COSY, HMBC, and HSQC for structural confirmation . Quantitative analysis often employs high-performance liquid chromatography with evaporative light scattering detection (HPLC-ELSD), validated for specificity and reproducibility in triglyceride profiling . Thin-layer chromatography (TLC) is used for preliminary purity checks (≥98%) .

Q. How can this compound be isolated from natural sources like Panax notoginseng or Cyphostemma adenocaule?

Isolation involves methanol extraction followed by chromatographic techniques (e.g., column chromatography). The acrolein test confirms triglyceride presence, while bioactivity-guided fractionation prioritizes antioxidant or cardioprotective fractions . Purity is verified via NMR and mass spectrometry, with IC50 values (e.g., 46.08 µg/ml in DPPH assays) used to quantify antioxidant activity .

Q. What are standard protocols for assessing this compound’s antioxidant activity in vitro?

The DPPH radical scavenging assay is common, with this compound’s IC50 compared to controls like ascorbic acid. Enhanced chemiluminescence measures oxygen-derived free radical (OFR) reduction, showing dose-dependent activity (e.g., −48% OFR inhibition) . For cellular models, rat cardiomyocytes or astrocytes are treated with this compound, followed by assays for superoxide dismutase (SOD) activity or cyclic GMP levels .

Advanced Research Questions

Q. How does this compound modulate the PI3K/Akt pathway in non-small cell lung carcinoma (NSCLC) cells?

In A549 NSCLC cells, this compound inhibits proliferation by downregulating PI3K/Akt signaling. Methodologically, cells are treated with this compound (e.g., 10–100 µM), and pathway activity is assessed via Western blotting for phosphorylated Akt. Co-treatment with PI3K inhibitors (e.g., LY294002) validates specificity . Dose-dependent reductions in cyclin D1 and survivin further confirm cell cycle arrest .

Q. What experimental designs address discrepancies in this compound’s antioxidant efficacy between in vitro and in vivo models?

Discrepancies arise from assay sensitivity (e.g., in vitro DPPH vs. in vivo OFR measurements) and bioavailability. To reconcile these, researchers use ex vivo models, such as isolating cardiomyocytes after in vivo this compound administration, followed by SOD activity assays . Pharmacokinetic studies measuring this compound’s hydrolysis products (e.g., linoleic acid) in plasma can clarify bioavailability .

Q. How does this compound influence intracellular calcium dynamics in platelet aggregation?

In washed human platelets, this compound (0.1–1 µM) elevates cyclic GMP via nitric oxide synthase (NOS) activation, measured using enzyme immunoassays. Calcium flux is monitored using fura-2/AM fluorescence, showing this compound reduces adrenaline-induced [Ca²⁺] spikes by 40–60% . Pre-treatment with NOS inhibitors (e.g., L-NAME) or soluble guanylate cyclase blockers (e.g., methylene blue) confirms the NO-cGMP pathway’s role .

Q. What methodological challenges arise in characterizing this compound’s NMR signals, and how are they resolved?

Signal overlap in 13C-NMR (e.g., C5/C6 and C8/C14 carbons separated by <0.1 ppm) complicates assignments. Solutions include using DEPT-135 to distinguish CH₂/CH₃ groups and 2D HMBC/HSQC to correlate protons and carbons . Referencing prior assignments (e.g., J-coupling constants from Panax notoginseng studies) improves accuracy .

Q. How do ruminal biohydrogenation kinetics affect this compound’s metabolic fate in vivo?

this compound undergoes rapid hydrolysis (t½ ~5 min) in the rumen, followed by biohydrogenation of linoleic acid. Disappearance rates are modeled using first-order kinetics, with fractional rates for oleic (54.1%/h), linoleic (60.5%/h), and α-linolenic (93.0%/h) acids . In vitro batch cultures with pH control (6.5–7.0) prevent lipolysis inhibition, enabling accurate rate comparisons .

Q. Contradictory Data Analysis

Q. Why do studies report conflicting antioxidant IC50 values for this compound?

Variations stem from assay conditions. For example, DPPH assays in Cyphostemma adenocaule extracts yield IC50 = 46.08 µg/ml , while isolated this compound in chemiluminescence models shows higher potency (IC50 ~10 µg/ml) . Standardizing solvent systems (e.g., DMSO concentration ≤0.01%) and cell-free vs. cellular models reduces variability .

Q. How does this compound’s activation of AhR-Nrf2 signaling improve epidermal barrier function in dermatitis?

In murine models, this compound (20% topical application) upregulates AhR and Nrf2, increasing barrier proteins (DSG1, CDSN) and reducing oxidative stress (NOX2 inhibition). Molecular docking validates AhR binding affinity, while qPCR confirms dose-dependent mRNA expression changes. Co-treatment with AhR inhibitors (e.g., CH223191) reverses these effects, confirming pathway specificity .

Q. Methodological Recommendations

- Reproducibility : For cell-based assays, pre-incubate this compound in serum-free media to avoid lipid interference .

- Data Validation : Use dual-range enzyme immunoassays for cyclic nucleotides to minimize cross-reactivity (e.g., 0.00016% for cAMP in cGMP assays) .

- Ethical Reporting : Adhere to NIH guidelines for preclinical studies, including randomization and blinding in animal models .

Eigenschaften

IUPAC Name |

2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,54H,4-15,22-24,31-53H2,1-3H3/b19-16-,20-17-,21-18-,28-25-,29-26-,30-27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOQXIRUPVQLKX-BBWANDEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H98O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042653 | |

| Record name | Trilinolein C18:2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

879.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(18:2(9Z,12Z)/18:2(9Z,12Z)/18:2(9Z,12Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

537-40-6 | |

| Record name | Trilinolein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl trilinoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trilinolein C18:2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2,3-triyl tris[(9Z,12Z)-octadeca-9,12-dienoate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRILINOLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5LJ52OGS7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.